Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-
Description
Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS: 149339-57-1) is a fluorinated thioether derivative characterized by a perfluorinated octyl chain attached via a sulfur atom to the third carbon of propanoic acid. Its molecular formula is C₁₁H₅F₁₃O₂S, with an average molecular mass of 586.6 g/mol (monoisotopic mass: 586.978) . The compound’s structure combines a highly fluorinated hydrophobic tail with a carboxylic acid group, conferring surfactant-like properties and resistance to thermal and chemical degradation due to strong C-F bonds.
Key applications include its use as a precursor for functional derivatives, such as its lithium salt (CAS: 433333-62-1), which enhances solubility in polar solvents .
Properties
IUPAC Name |
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F13O2S/c12-6(13,2-4-27-3-1-5(25)26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKWGLYRRMFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SCH2CH2COOH, C11H9F13O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | FtTP | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571648 | |
| Record name | 6:2 Fluorotelomer thioether propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149339-57-1 | |
| Record name | 6:2 Fluorotelomer thioether propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl thiol with a propanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to remove any impurities and ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- involves its interaction with specific molecular targets and pathways. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Fluorinated Thioether Propanoic Acid Derivatives
Key Observations :
- Fluorination Impact: The target compound’s perfluorinated chain confers exceptional hydrophobicity and stability compared to non-fluorinated analogues (e.g., 3-(octadecylthio)-propanoic acid). However, this increases environmental persistence .
- Functional Group Variation : Replacing the carboxylic acid with a nitrile group () reduces polarity, altering solubility and reactivity.
Quinoline-Based Thioether Propanoic Acid Derivatives
Table 2: Quinoline Hybrid Derivatives
Key Observations :
- Substituent Effects: Alkoxy groups (e.g., -OCH₃) in the quinoline ring reduce toxicity compared to unsubstituted derivatives. Sodium salts (e.g., QRA-5) exhibit higher toxicity than free acids due to enhanced bioavailability .
- Application Divergence: While fluorinated derivatives are industrial surfactants, quinoline hybrids are explored for agricultural use (e.g., stimulating root growth in Rosa damascena) .
Environmental and Regulatory Considerations
Table 3: Environmental Impact Comparison
Key Observations :
- The target compound’s perfluorinated chain aligns with PFCs regulated under TSCA due to ecological risks . Non-fluorinated analogues pose fewer regulatory concerns.
Biological Activity
Propanoic acid derivatives have garnered attention in recent years due to their diverse biological activities. Specifically, Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- is a compound that incorporates a fluorinated alkyl chain known for its unique properties and potential applications in various fields including medicinal chemistry and environmental science.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a thioether linkage to a long-chain perfluoroalkyl group. The presence of the tridecafluorooctyl group enhances its lipophilicity and influences its interaction with biological membranes.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Initial assessments suggest that while the compound exhibits cytotoxic properties towards certain cancer cell lines (e.g., A549), it shows lower toxicity towards non-cancerous cells like Vero cells.
- Immunomodulatory Effects : The compound has been observed to modulate cytokine release in peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various propanoic acid derivatives against clinically relevant pathogens. The results indicated that compounds with longer fluorinated chains exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Propanoic acid derivative 1 | Moderate | High |
| Propanoic acid derivative 2 | High | Moderate |
| Propanoic acid derivative 3 | Low | High |
Cytotoxicity Studies
In vitro studies using A549 lung cancer cells demonstrated that certain derivatives significantly reduced cell viability. The most effective compounds achieved over 50% reduction in viability at specific concentrations.
| Compound | IC50 (µM) | Effect on Vero Cells |
|---|---|---|
| Compound A | 15 | Non-toxic |
| Compound B | 20 | Non-toxic |
| Compound C | 10 | Slight toxicity |
Immunomodulatory Effects
Research on cytokine release indicated that the propanoic acid derivative could decrease levels of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests a potential role in managing chronic inflammatory conditions.
- TNF-α Inhibition : Up to 60% reduction at higher doses.
- IL-10 Induction : Notable increase in IL-10 levels was observed at lower doses.
Case Studies
- Case Study on Anticancer Activity : A study involving the treatment of A549 cells with the propanoic acid derivative showed significant suppression of cell migration and proliferation. These findings align with the observed cytotoxicity data.
- Case Study on Environmental Impact : Investigations into the environmental persistence of fluorinated compounds have raised concerns regarding their accumulation in biological systems and potential effects on human health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
